N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
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Overview
Description
“N-(2-bromo-4-methylphenyl)-3-methoxybenzamide” is a chemical compound that likely contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the bromo and methoxy groups may also influence its properties and potential applications.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate bromo-methylphenyl-amine with 3-methoxybenzoyl chloride, in a process similar to standard amide bond formation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzamide core, with a bromo group and a methyl group on one phenyl ring, and a methoxy group on the other .Chemical Reactions Analysis
As a benzamide, this compound could potentially undergo various chemical reactions. For example, it might participate in nucleophilic substitution reactions at the bromine position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group would likely make it relatively heavy and possibly more reactive .Scientific Research Applications
Antioxidant Potential
Research into nitrogen-containing bromophenols, including structures similar to N-(2-bromo-4-methylphenyl)-3-methoxybenzamide, has identified significant antioxidant potential. These compounds, derived from marine sources like the red alga Rhodomela confervoides, have shown potent scavenging activity against radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Antiviral Activities
A series of novel N-phenylbenzamide derivatives, closely related to the compound of interest, demonstrated effective anti-EV 71 activities in vitro. These compounds, including ones structurally similar to this compound, showed low micromolar concentrations' activity against the EV 71 strains, indicating their potential as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).
Antidiabetic and Metabolic Disorder Applications
The compound (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), which shares a structural motif with this compound, has been investigated for its antidiabetic potential. It demonstrated PPARα/γ dual activation, suggesting its utility as a therapeutic agent against type 2 diabetes and related metabolic disorders by improving glucose and lipid abnormalities (Jung et al., 2017).
Antimicrobial Properties
Research has also explored the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds, which are structurally related to the compound , exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This suggests their potential for therapeutic intervention against microbial diseases (Desai et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-6-7-14(13(16)8-10)17-15(18)11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKOJORDYWUIIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357928 |
Source
|
Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353782-91-9 |
Source
|
Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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